2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione
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Overview
Description
2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the purine family. It is characterized by a purine ring system with a benzylamino group attached to the second position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione typically involves the reaction of a purine derivative with benzylamine. One common method is the nucleophilic substitution reaction where the purine derivative is treated with benzylamine under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 6 and 8.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in ethanol under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that also contains a purine ring system.
Theobromine: A compound similar to caffeine, found in chocolate.
Uniqueness
2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This modification can enhance its activity and specificity in various applications compared to other purine derivatives.
Properties
Molecular Formula |
C12H11N5O2 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-(benzylamino)-7,9-dihydro-1H-purine-6,8-dione |
InChI |
InChI=1S/C12H11N5O2/c18-10-8-9(16-12(19)14-8)15-11(17-10)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18,19) |
InChI Key |
YSRRMBQOSRQZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)NC(=O)N3 |
Origin of Product |
United States |
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